molecular formula C6H2Br2F2 B1419311 1,3-Dibromo-2,5-difluorobenzene CAS No. 128259-68-7

1,3-Dibromo-2,5-difluorobenzene

Cat. No. B1419311
M. Wt: 271.88 g/mol
InChI Key: QTZSKHCRRPXONC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-difluorobenzene is an organic compound . It is a colorless to pale yellow liquid . It is soluble in non-polar solvents and has low solubility in water . It is an organic bromide compound that is sensitive to light, heat, and air, and may decompose when heated or exposed to light .


Synthesis Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . There are also other methods of synthesis mentioned in various papers .


Molecular Structure Analysis

The molecular formula of 1,3-Dibromo-2,5-difluorobenzene is C6H2Br2F2 . Its molecular weight is 271.885 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . Other chemical reactions involving this compound are mentioned in various papers .


Physical And Chemical Properties Analysis

1,3-Dibromo-2,5-difluorobenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg .

Scientific Research Applications

1,3-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound with a wide range of applications in scientific research and industrial processes . It is frequently used as a reagent in organic synthesis for a variety of compounds, such as pharmaceuticals, dyes, and other industrial products .

  • Application Summary : This compound is used in the synthesis of conjugated polymers for scalable and efficient organic solar cells . The researchers designed a new synthetic approach towards PTQ10, a polymer used in OSCs, which significantly reduced the cost and accommodated different side chains to move towards green processing solvents .
  • Methods of Application : The quinoxaline can be formed with high yield through a condensation reaction with glyoxylic acid, aided by heat .
  • Results or Outcomes : High efficiency organic solar cells were demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .
  • Application Summary : This compound is used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) .
  • Methods of Application : The specific methods of application are not detailed in the source. However, it’s likely that this compound is used in a series of chemical reactions to produce the final pharmaceutical product .
  • Results or Outcomes : The outcomes of this application are not detailed in the source. However, the final product, BMS-846372, is a potent, orally active CGRP receptor antagonist .

Safety And Hazards

This compound is considered hazardous. It is a combustible liquid and may cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3-dibromo-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSKHCRRPXONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,5-difluorobenzene

CAS RN

128259-68-7
Record name 1,3-Dibromo-2,5-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Bolton, ESE Owen - Journal of fluorine chemistry, 1990 - Elsevier
Photochemically induced reaction of fluorobenzene and a range of polyfluorobenzenes, both in an excess of the arene and with fluorotrichloromethane as solvent, gave isolable …
Number of citations: 8 www.sciencedirect.com
ND Chiappini, JBC Mack… - Angewandte Chemie …, 2018 - Wiley Online Library
A general and operationally convenient method for intermolecular amination of C(sp 3 )−H bonds is described. This technology allows for efficient functionalization of complex molecules…
Number of citations: 103 onlinelibrary.wiley.com
A Logallo, M Mu, M García‐Melchor… - Angewandte Chemie …, 2022 - Wiley Online Library
While cobalt complexes have already shown their potential for C−H and C−F bond activation of fluoroarenes, their reactivity as metalating agents via Co−H exchange towards these …
Number of citations: 5 onlinelibrary.wiley.com
TH Ha, SW Kang - Highly reduced efficiency roll-off with - papers.ssrn.com
The electrical, thermal, and optical properties of the host material used in the light-emitting layer of a thermally activated delayed fluorescence organic light-emitting diode (TADF-OLED) …
Number of citations: 0 papers.ssrn.com
X Lu, Y Bai, J Qin, N Wang, Y Wu… - … Sustainable Chemistry & …, 2021 - ACS Publications
The implementation of an energetically distinct mechanical activation strategy in catalysis has unlocked exciting opportunities for sustainable organic synthesis. Differing from the …
Number of citations: 16 pubs.acs.org
ND Chiappini - 2019 - search.proquest.com
Catalytic methods for C (sp 3)--H amination are enabling technologies for both the synthesis and late-stage diversification of myriad organic molecules. Contemporary challenges that …
Number of citations: 0 search.proquest.com
EL Eliel - Organic Chemistry, 2005 - Springer
Chirality (handedness, from Greek" cheir'"= hand) is the term used for objects, including molecules, which are not superposable with their mirror images. Molecules which display …
Number of citations: 70 link.springer.com

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